

CCT196969 melanoma brain metastasis penetration

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

Cat. No.: S548105

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Drug Profile & Efficacy Data

The table below summarizes the core identity and in vitro efficacy of **CCT196969** against MBM cell lines.

Property	Description
Primary Targets	Pan-RAF inhibitor (ARAF, BRAF, CRAF), SRC family kinases (SFK) [1] [2] [3]
Key Mechanism	Blocks MAPK signaling pathway; decreases p-ERK, p-MEK, and p-STAT3 expression [1] [2]
Relevance for MBM	Inhibits proliferation, migration, survival; overcomes BRAF inhibitor resistance [1] [2]

Cell Line Model	Genetic Profile	Assay Type	IC ₅₀ Value (μM)
H1 [2]	BRAF ^{V600E}	Monolayer (MTS)	~0.18
H2 [2]	BRAF ^{V600E}	Monolayer (MTS)	~0.24
H3 [2]	BRAF ^{L577F} , NRAS ^{Q61H} , EGFR mut	Monolayer (MTS)	~2.6

Cell Line Model	Genetic Profile	Assay Type	IC ₅₀ Value (μM)
H1 [2]	BRAF ^{V600E}	Tumor Sphere (Resazurin)	~0.16
H2 [2]	BRAF ^{V600E}	Tumor Sphere (Resazurin)	~0.05
H3 [2]	BRAF ^{L577F} , NRAS ^{Q61H} , EGFR mut	Tumor Sphere (Resazurin)	~0.27

Experimental Protocols

Here are the detailed methodologies for key experiments from the literature.

Monolayer Cell Viability Assay (MTS) [2]

This protocol is used to determine the IC₅₀ of **CCT196969** in two-dimensional (2D) cell culture.

- **Seed Cells:** Plate MBM cells (e.g., 5 x 10³ cells/well) in 100 μL of growth medium in a 96-well plate.
- **Incubate:** Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO₂, 100% humidity).
- **Apply Treatment:** Add 100 μL of growth medium containing a serial dilution of **CCT196969** to achieve the desired final concentrations (e.g., 0.0001 to 50 μM). Include a DMSO vehicle control.
- **Incubate with Drug:** Culture cells for 72 hours.
- **Assay Viability:**
 - Remove floating cells and replace with 100 μL of fresh medium.
 - Add 20 μL of MTS reagent to each well.
 - Incubate for 4 hours and measure the absorbance at 490 nm.
- **Analyze Data:** Calculate cell viability relative to the control and use software (e.g., GraphPad Prism) to generate dose-response curves and determine IC₅₀ values.

Tumor Sphere Viability Assay [2]

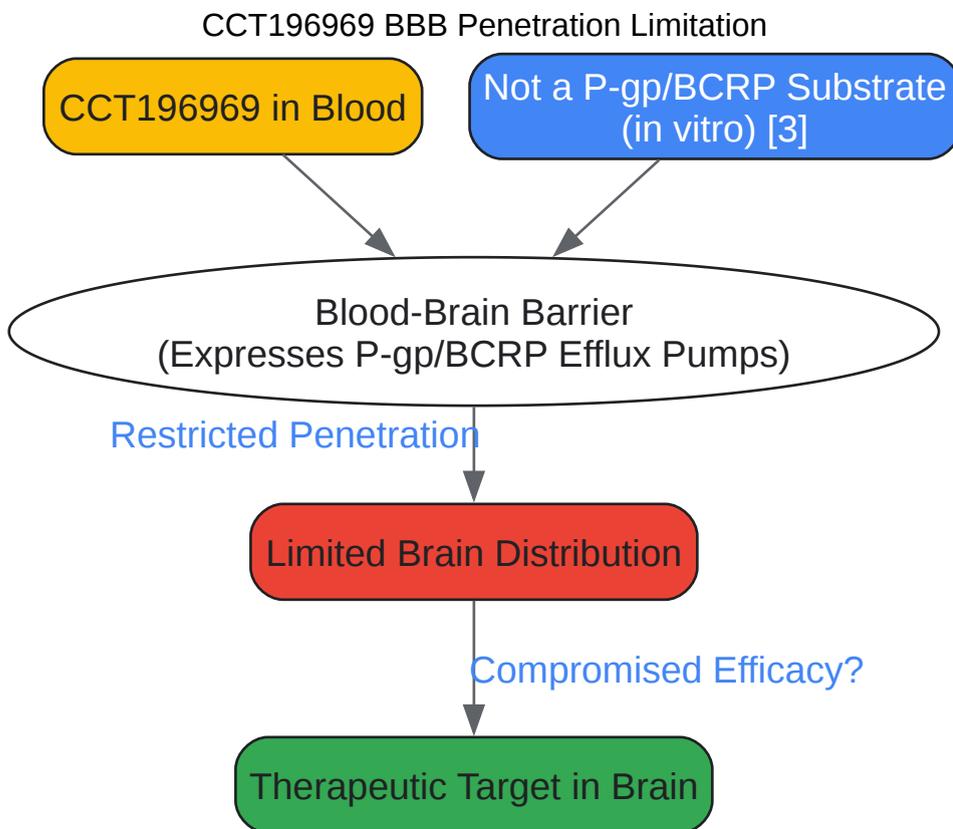
This protocol tests drug efficacy in a three-dimensional (3D) model that better mimics in vivo tumor growth.

- **Prepare Base Agar:** Mix 2.4% Noble Agar with growth medium to a final 0.6% concentration. Add 50 μL of this warm solution to each well of a 96-well plate and allow it to solidify.
- **Prepare Cell-Soft Agar Mixture:**

- Mix 1% low melting point agarose with 3 parts growth medium. Keep at 40°C.
- Create a single-cell suspension of 8×10^4 cells/mL in pre-warmed medium.
- Mix the cell suspension with an equal volume of the soft agar solution.
- **Plate Cells:** Add 50 μL of the cell-agar mixture (2×10^3 cells/well) on top of the base agar layer. Let it set in the refrigerator for 30 minutes.
- **Apply Treatment:** Add 100 μL of growth medium containing **CCT196969** (e.g., 0.01 to 1 μM) to each well.
- **Incubate and Image:** Culture cells for 10 days, then capture images to measure sphere size.
- **Assay Viability:** Add 20 μL of 0.1 mg/mL resazurin solution to each well. Incubate for 4 hours and measure fluorescence/absorbance (Ex/Em 560/590 nm).
- **Analyze Data:** Calculate IC_{50} and measure sphere diameters/volumes using image analysis software (e.g., ImageJ).

Blood-Brain Barrier (BBB) Penetration

A critical consideration for treating brain metastases is whether the drug can reach the tumor site. Here is a visual summary of the key findings on this topic:



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The diagram shows that while in vitro studies indicate **CCT196969** is not a direct substrate for the key efflux pumps P-gp and BCRP [3], its overall brain distribution in vivo is still limited. This suggests that other properties of the drug or additional, unidentified efflux mechanisms may be at play. Consequently, for effective treatment, the target brain metastases may need to be in areas where the BBB is sufficiently compromised.

Frequently Asked Questions

Q1: How does CCT196969 overcome resistance to first-generation BRAF inhibitors (like vemurafenib) in MBM? CCT196969 has a dual mechanism. It is a **pan-RAF inhibitor**, meaning it can block signaling from various RAF dimers that often become activated in BRAF-inhibitor resistant cells. It also inhibits **SRC family kinases (SFK)**, which are upregulated in many resistant melanomas and promote invasion and survival. This combined action helps suppress the MAPK pathway and other survival signals that resistance mechanisms rely on [1] [2].

Q2: Is CCT196969 effective against NRAS-mutant melanomas, which are common in MBM? Yes, preclinical data shows efficacy in cell lines with concurrent NRAS mutations. The H3 MBM cell line, which harbors both an NRAS^{Q61H} mutation and a non-V600E BRAF mutation, was sensitive to **CCT196969** treatment with an IC₅₀ of 2.6 μM in monolayer culture [2]. Its pan-RAF inhibitory profile makes it a candidate for targeting NRAS-driven melanomas, which often rely on CRAF signaling.

Q3: What is a major pharmacokinetic challenge for CCT196969 in treating MBM? The primary challenge is its **limited distribution into the brain**, as shown in mouse studies [3]. Although it may not be a strong substrate for P-gp/BCRP, its overall penetration is low. This could allow tumor cells in regions with an intact or partially intact BBB to survive, leading to treatment relapse. Developing strategies to enhance brain delivery would be crucial for its clinical success.

Q4: Has the effect of CCT196969 been studied in other cancers? Yes. Recent research indicates that in triple-Negative Breast Cancer (TNBC), **CCT196969** exerts its effects not through RAF/SFK, but by targeting **HDAC5**. This action disrupts the HDAC5/RXRα interaction, leading to downregulation of asparagine synthetase (ASNS) and inhibition of tumor growth [4]. This suggests the drug may have multiple, context-dependent mechanisms of action.

Troubleshooting Guide

Problem	Possible Cause	Solution
High IC₅₀ in viability assays	Low drug potency for specific genetic background; degraded drug stock.	Verify genetic profile of cell line; use NRAS/BRAF co-mutated models; prepare fresh drug aliquots.
Poor solubility in aqueous media	High Log P (5.5) and Log D (pH 7.4) values [3].	Use DMSO for stock solutions; ensure final DMSO concentration is non-toxic (typically <0.1-0.5%).
Inconsistent results in 3D assays	Inadequate nutrient/waste diffusion in tumor spheres; heterogeneous drug penetration.	Optimize cell seeding density; ensure even distribution of base agar; refresh drug-containing medium every 3-4 days.
No effect on p-ERK in Western Blot	Off-target mechanism in specific context (e.g., via HDAC5 in TNBC) [4]; acquired resistance.	Broaden analysis to include other pathways (STAT3, AKT); investigate alternative mechanisms of action.

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